

human biomonitoring of Triclosan exposure using Triclosan-d3

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Compound of Interest		
Compound Name:	Triclosan-d3	
Cat. No.:	B564716	Get Quote

Application Note: Human Biomonitoring of Triclosan Exposure

Introduction

Triclosan (TCS) is a broad-spectrum antimicrobial agent that has been widely incorporated into a variety of consumer products, including soaps, toothpastes, and cosmetics.[1][2] Due to its extensive use, there is a significant interest in assessing human exposure to this compound. Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, provides an integrated measure of exposure from all sources. Urine is the primary matrix for assessing Triclosan exposure as it is the main route of elimination in humans, with the compound being excreted primarily as its glucuronide and sulfate conjugates.[1][3][4] This application note details a robust and sensitive method for the quantitative analysis of total Triclosan in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Triclosan-d3** as an internal standard.

Principle

The method involves the enzymatic hydrolysis of Triclosan conjugates (glucuronides and sulfates) in urine samples to release free Triclosan. A deuterated internal standard, **Triclosan-d3**, is added at the beginning of the sample preparation to account for any analytical variability and matrix effects. The analyte and internal standard are then extracted from the urine matrix using solid-phase extraction (SPE), followed by analysis using LC-MS/MS. Quantification is



achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Experimental Protocol

- 1. Materials and Reagents
- Triclosan (analytical standard)
- Triclosan-d3 (internal standard)
- β-glucuronidase/sulfatase from Helix pomatia
- Ammonium acetate
- Formic acid
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Human urine (for matrix-matched calibrators and quality controls)
- 2. Standard and Sample Preparation
- Standard Stock Solutions: Prepare individual stock solutions of Triclosan and Triclosan-d3
 in methanol at a concentration of 1 mg/mL. Store at -20°C.
- Working Standard Solutions: Prepare serial dilutions of the Triclosan stock solution in methanol to create working standards for calibration curves.
- Internal Standard Spiking Solution: Prepare a working solution of Triclosan-d3 in methanol.
- Sample Collection and Storage: Collect spot urine samples in polypropylene containers.
 Store samples at -20°C or lower until analysis.[5]



- Sample Pre-treatment and Hydrolysis:
 - Thaw urine samples at room temperature.
 - \circ To 1.0 mL of urine in a glass tube, add 50 μ L of the **Triclosan-d3** internal standard spiking solution.
 - Add 250 μL of 1 M ammonium acetate buffer (pH 5.0).
 - \circ Add 10 µL of β -glucuronidase/sulfatase enzyme solution.
 - Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the conjugates.[6]
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridges with methanol followed by ultrapure water.
 - Load the hydrolyzed urine sample onto the conditioned cartridge.
 - Wash the cartridge with ultrapure water to remove interferences.
 - Dry the cartridge under vacuum.
 - Elute the analyte and internal standard with methanol or another suitable organic solvent.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.



- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 10-20 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.[7]
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for Triclosan and Triclosan-d3 should be optimized for the specific instrument.
 - Triclosan: Monitor transitions such as m/z 287 -> m/z 35 and m/z 287 -> m/z 143.
 - **Triclosan-d3**: Monitor the corresponding mass-shifted transitions, for example, m/z 290 -> m/z 35.

4. Quality Control

To ensure the accuracy and reliability of the results, include the following in each analytical run:

- Calibration Curve: A multi-point calibration curve prepared in a matrix (e.g., pooled human urine with non-detectable Triclosan levels) should be analyzed.
- Quality Control (QC) Samples: Analyze at least two levels of QC samples (low and high concentrations) prepared in pooled human urine. The results should fall within pre-defined acceptance criteria.
- Method Blanks: Analyze a method blank (a matrix sample without the analyte) to check for contamination during the sample preparation process.

Data Presentation

The following tables summarize representative quantitative data for Triclosan concentrations found in human urine from various biomonitoring studies.

Table 1: Urinary Triclosan Concentrations in the U.S. Population (NHANES 2003-2004)[5][8]



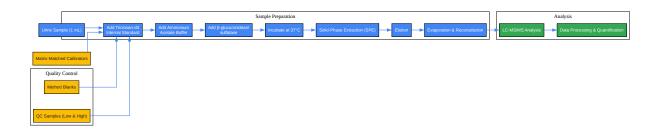
Statistic	Concentration (μg/L)	Creatinine-Corrected Concentration (µg/g creatinine)
Geometric Mean	13.0	12.7
95th Percentile	459.0	363.8
Limit of Detection (LOD)	2.3	-
Detection Frequency	74.6%	-

Table 2: Urinary Triclosan Concentrations in Women with Newly Diagnosed Breast Cancer[9]

Statistic	Concentration (μg/L)	Creatinine-Corrected Concentration (μg/g creatinine)
Geometric Mean	20.74	27.04
Detection Frequency	98.3%	-

Visualizations

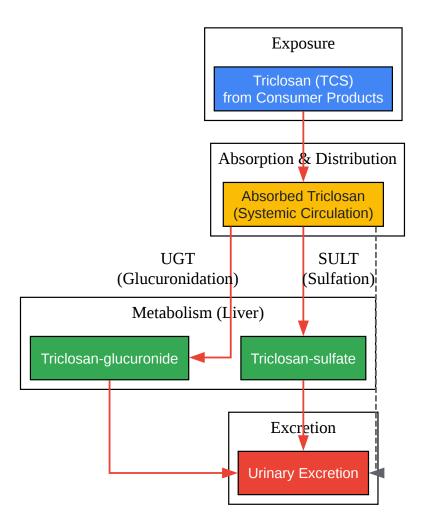




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Caption: Experimental workflow for the determination of Triclosan in human urine.





Unchanged Triclosan (minor pathway)

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Caption: Major metabolic pathways of Triclosan in humans.

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Methodological & Application





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